molecular formula C20H15ClN4O2S B2452638 6-(3-Chlorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol CAS No. 1286690-20-7

6-(3-Chlorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol

Cat. No. B2452638
CAS RN: 1286690-20-7
M. Wt: 410.88
InChI Key: GCHXSULDRJDRMZ-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol is a useful research compound. Its molecular formula is C20H15ClN4O2S and its molecular weight is 410.88. The purity is usually 95%.
BenchChem offers high-quality 6-(3-Chlorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Chlorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of pyrimidin-4-ol, including similar structures to the compound , have shown significant antimicrobial activity. Some derivatives have been found to exhibit better antimicrobial activity in the agar well diffusion assay compared to reference drugs like Streptomycin. Docking studies were conducted on these derivatives to elucidate their mechanism of action, particularly targeting the active site of the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase, a new potential class of antibiotics (Vlasov et al., 2021).

Anticancer Activity

A series of compounds with pyrimidin-4-ol derivatives were synthesized and characterized, and their in vitro antimicrobial and anticancer activities were evaluated. Among these, some compounds exhibited higher anticancer activity than the reference drug, doxorubicin. Most of the synthesized compounds demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).

Plant Growth Stimulation

Derivatives of pyrimidin-4-ol, containing structures like 1,2,4-oxadiazol-5-ylmethyl, were involved in preliminary biological screening and revealed a pronounced plant growth-stimulating effect, with some derivatives showing a stimulation level of 65–87% relative to heteroauxin, a well-known plant growth hormone (Pivazyan et al., 2019).

Fluorescent Compounds

Novel fluorescent compounds were synthesized with structures related to the compound . These compounds showed intense blue to yellow-green fluorescence in solutions, indicating their potential application in fluorescent tagging or labeling in various scientific fields (Ho & Yao, 2009).

properties

IUPAC Name

4-(3-chlorophenyl)-2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c1-12-5-2-3-8-15(12)19-24-18(27-25-19)11-28-20-22-16(10-17(26)23-20)13-6-4-7-14(21)9-13/h2-10H,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHXSULDRJDRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Chlorophenyl)-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)pyrimidin-4-ol

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